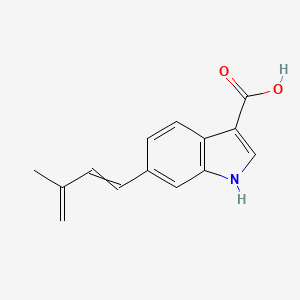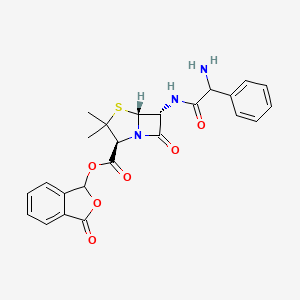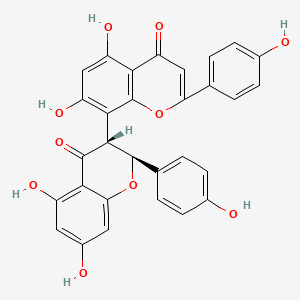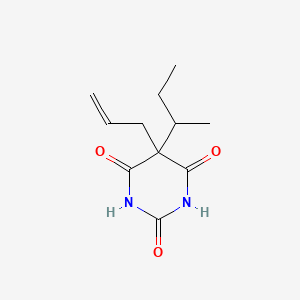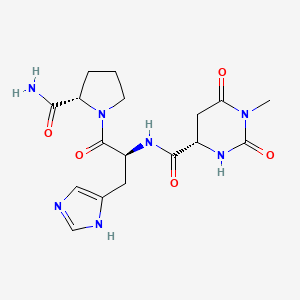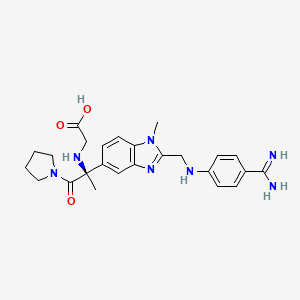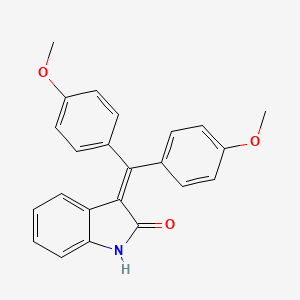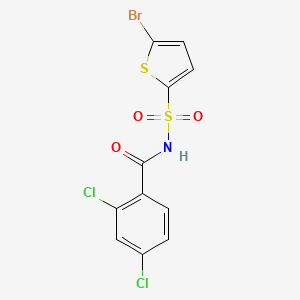
Porphyrin precursor
准备方法
合成路线和反应条件
TPY-5628的合成涉及在受控条件下将3,4-二乙基吡咯与甲醛和3-羟丙基-3-甲基吡咯-2-甲醛反应。 反应通常需要乙醇或甲醇等溶剂以及盐酸等催化剂来促进缩合反应 .
工业生产方法
在工业环境中,TPY-5628的生产可以通过使用连续流动反应器来扩大规模。这些反应器允许对反应条件(如温度和压力)进行精确控制,确保产品质量的一致性。 使用自动化系统进行试剂添加和产品分离进一步提高了生产过程的效率.
化学反应分析
反应类型
TPY-5628 经历各种化学反应,包括:
氧化: TPY-5628可以使用高锰酸钾或过氧化氢等氧化剂氧化,形成相应的吡咯衍生物。
还原: TPY-5628 的还原可以使用硼氢化钠或氢化铝锂等还原剂来实现。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠。
取代: 在三氯化铁等催化剂存在下卤素.
形成的主要产物
氧化: 氧化的吡咯衍生物。
还原: 还原的吡咯衍生物。
取代: 卤代吡咯衍生物.
科学研究应用
TPY-5628 在科学研究中具有广泛的应用,包括:
化学: 用作合成复杂有机分子的中间体。
生物学: 用于研究涉及吡咯衍生物的生物过程。
医学: 研究其在抗癌药物开发中的潜在用途。
工业: 用于生产染料、颜料和光敏剂
作用机理
TPY-5628 的作用机制涉及它与特定分子靶标(如酶和受体)的相互作用。在抗癌研究的背景下,TPY-5628 已被证明可以抑制某些参与细胞增殖的酶的活性,从而抑制肿瘤生长。 该化合物与金属离子形成稳定配合物的能力在其生物活性中也起着至关重要的作用 .
作用机制
The mechanism of action of TPY-5628 involves its interaction with specific molecular targets, such as enzymes and receptors. In the context of anticancer research, TPY-5628 has been shown to inhibit the activity of certain enzymes involved in cell proliferation, leading to the suppression of tumor growth. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its biological activity .
相似化合物的比较
类似化合物
- 5,5’-((3,4-二乙基-1H-吡咯-2,5-二基)双(亚甲基))双(4-(3-羟丙基)-3-甲基-1H-吡咯-2-甲醛)
- 2,2’:6’,2’'-三联吡啶
- 4’-取代三联吡啶配体
独特性
TPY-5628 由于其独特的结构而脱颖而出,该结构使其能够与金属离子形成稳定的配合物。 这一特性使其在生物活性分子合成以及需要高热稳定性和导电性的应用中特别有价值 .
属性
IUPAC Name |
5-[[3,4-diethyl-5-[[5-formyl-3-(3-hydroxypropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-1H-pyrrol-2-yl]methyl]-4-(3-hydroxypropyl)-3-methyl-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N3O4/c1-5-19-20(6-2)24(14-26-22(10-8-12-33)18(4)28(16-35)31-26)29-23(19)13-25-21(9-7-11-32)17(3)27(15-34)30-25/h15-16,29-33H,5-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOQNKMJLOLMHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1CC)CC2=C(C(=C(N2)C=O)C)CCCO)CC3=C(C(=C(N3)C=O)C)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459675 | |
| Record name | AGN-PC-004ZVA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149365-62-8 | |
| Record name | AGN-PC-004ZVA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
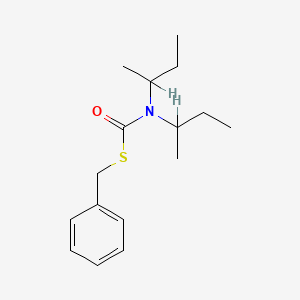
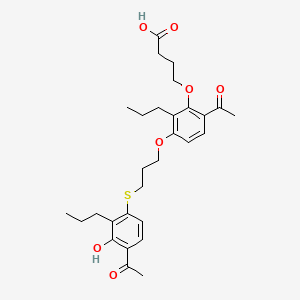
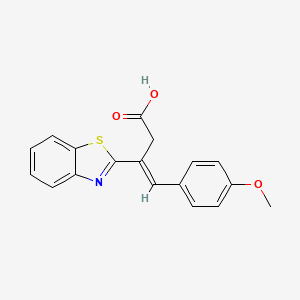
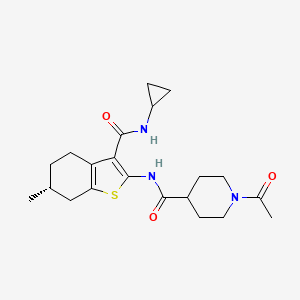
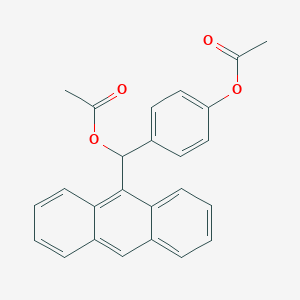
![6-Amino-1,3-dimethyl-5-[2-(pyridin-2-yl)quinoline-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1682918.png)
